Ethyl dibunate

Descripción general

Descripción

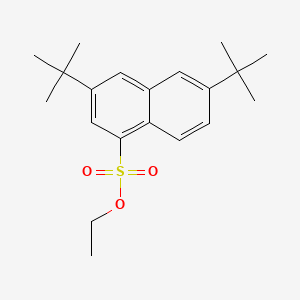

El éter dietílico del ácido 3,6-di-terc-butil-1-naftalensulfónico es un compuesto químico con la fórmula molecular C20H28O3S . . Este compuesto se caracteriza por su estructura única, que incluye un anillo de naftaleno sustituido con grupos terc-butilo y un grupo funcional éster etílico.

Métodos De Preparación

El éter dietílico del ácido 3,6-di-terc-butil-1-naftalensulfónico se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción del ácido 3,6-di-terc-butil-1-naftalensulfónico con alcohol etílico en presencia de un catalizador adecuado . Las condiciones de reacción típicamente incluyen temperaturas elevadas y un catalizador ácido o básico para facilitar el proceso de esterificación. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

El éter dietílico del ácido 3,6-di-terc-butil-1-naftalensulfónico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen y .

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen y .

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen y .

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del éter dietílico del ácido 3,6-di-terc-butil-1-naftalensulfónico puede producir derivados del ácido sulfónico , mientras que la reducción puede producir derivados de alcohol .

Aplicaciones en investigación científica

El éter dietílico del ácido 3,6-di-terc-butil-1-naftalensulfónico tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Biología: El éter dietílico del ácido 3,6-di-terc-butil-1-naftalensulfónico se estudia por sus posibles actividades biológicas, incluidos sus efectos en los procesos celulares y sus interacciones con las moléculas biológicas.

Aplicaciones Científicas De Investigación

Ethyl dibunate has a wide range of scientific research applications, including:

Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

Mecanismo De Acción

El mecanismo de acción del éter dietílico del ácido 3,6-di-terc-butil-1-naftalensulfónico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, como agente antitusivo, puede actuar sobre el sistema nervioso central para suprimir el reflejo de la tos . Los objetivos moleculares y las vías exactas involucradas aún están bajo investigación, pero se cree que interactúa con receptores neuronales y canales iónicos para ejercer sus efectos.

Comparación Con Compuestos Similares

El éter dietílico del ácido 3,6-di-terc-butil-1-naftalensulfónico se puede comparar con otros compuestos similares, como:

Éter metílico del ácido 3,6-di-terc-butil-1-naftalensulfónico: Similar en estructura, pero con un grupo éster metílico en lugar de un grupo éster etílico.

Éter propílico del ácido 3,6-di-terc-butil-1-naftalensulfónico: Similar en estructura, pero con un grupo éster propílico en lugar de un grupo éster etílico.

Éter butílico del ácido 3,6-di-terc-butil-1-naftalensulfónico: Similar en estructura, pero con un grupo éster butílico en lugar de un grupo éster etílico.

El éter dietílico del ácido 3,6-di-terc-butil-1-naftalensulfónico es único debido a su grupo éster específico, que influye en su solubilidad, reactividad y actividad biológica .

Actividad Biológica

Ethyl dibunate, scientifically known as ethyl 3,6-ditert-butylnaphthalene-1-sulfonate, is a compound with the molecular formula and a molecular weight of 348.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as an antitussive agent , meaning it has the potential to suppress cough reflexes. The mechanism by which it exerts this effect involves interactions with specific neuronal receptors and ion channels within the central nervous system. Unlike narcotic alternatives, this compound may block afferent signals in the reflex arc controlling coughs without causing sedation or respiratory depression.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

- Antitussive Effects : Studies have demonstrated its efficacy in suppressing cough, making it a candidate for treating chronic cough conditions .

- Cellular Interactions : this compound has been shown to influence various cellular processes and interact with biological molecules, which may have implications for its therapeutic use.

- Potential Side Effects : While generally considered safe, some adverse effects linked to its use include gastrointestinal disturbances and hypersensitivity reactions .

Research Findings and Case Studies

A notable study conducted by Sevelius and Colmore (1967) evaluated the antitussive effect of this compound in patients with chronic cough. The findings indicated significant suppression of cough reflexes without the sedative side effects commonly associated with other antitussive medications .

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Sevelius & Colmore (1967) | Antitussive effect | Significant cough suppression in chronic cough patients without sedation |

| Clinical Pharmacology Review | Mechanism of action | Interaction with neuronal receptors; non-sedative properties |

| BenchChem Analysis | Biological activity | Potential influence on cellular processes; ongoing research into therapeutic applications |

This compound can be synthesized through several methods, one common approach being the reaction of 3,6-di-tert-butyl-1-naphthalenesulfonic acid with ethyl alcohol in the presence of a suitable catalyst. This esterification reaction leads to the formation of this compound, which can then be utilized in various chemical and biological applications.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to similar compounds that share structural characteristics but differ in functional groups or substituents.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Difference | Unique Features |

|---|---|---|

| Mthis compound | Methyl ester group | Affects solubility and reactivity differently |

| Propyl dibunate | Propyl ester group | Modifies biological activity due to chain length |

| Butyl dibunate | Butyl ester group | Alters pharmacokinetics compared to ethyl variant |

The specific ethyl ester group in this compound influences its solubility, reactivity, and biological activity compared to these similar compounds.

Propiedades

Número CAS |

5560-69-0 |

|---|---|

Fórmula molecular |

C20H28O3S |

Peso molecular |

348.5 g/mol |

Nombre IUPAC |

ethyl 3,6-ditert-butylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C20H28O3S/c1-8-23-24(21,22)18-13-16(20(5,6)7)12-14-11-15(19(2,3)4)9-10-17(14)18/h9-13H,8H2,1-7H3 |

Clave InChI |

ZAMACTJOCIFTPJ-UHFFFAOYSA-N |

SMILES |

CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |

SMILES canónico |

CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |

Key on ui other cas no. |

5560-69-0 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.